2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride
Description
Properties
IUPAC Name |
2-(1-amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)3-1-7(11,2-4-8)5-6(12)13;/h1-5,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOMSCXFZZFWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC(=O)O)N)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride typically involves the introduction of the amino group and the difluorocyclohexyl moiety onto an acetic acid backbone. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity. For instance, the compound can be synthesized through a multi-step process involving the fluorination of cyclohexane derivatives followed by amination and subsequent acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
- (2S)-2-amino-2-(4,4-difluorocyclohexyl)acetic acid;hydrochloride
Uniqueness
2-(1-Amino-4,4-difluorocyclohexyl)acetic acid;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and difluorocyclohexyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride, also known by its CAS number 2260936-17-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride is , with a molecular weight of approximately 212.2854 g/mol. The compound exhibits a LogP value of 2.294, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds that share structural similarities with 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride. For instance, quinoxaline derivatives have shown promise as PARP-1 inhibitors, leading to cell cycle arrest and apoptosis in cancer cell lines . Although direct studies on this specific compound are sparse, it is hypothesized that similar mechanisms may be at play.
In Vitro Studies
In vitro assays are crucial for assessing the biological activity of new compounds. For example, compounds structurally related to 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride have been evaluated for their cytotoxic effects against various cancer cell lines using MTT assays. These studies often report IC50 values that indicate the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-436 (breast cancer) | 2.57 | Induces apoptosis and cell cycle arrest at G2/M phase |
| Compound B | WI-38 (normal fibroblast) | >10 | Minimal cytotoxicity observed |
Case Studies
A notable case study involving related compounds demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-436). The study reported that treatment with specific derivatives led to increased apoptosis rates and cell cycle arrest. Although direct evidence for 2-(1-Amino-4,4-difluorocyclohexyl)acetic acid hydrochloride is lacking, these findings suggest a potential for similar efficacy in related compounds .
Safety Profile
The safety profile of any new pharmaceutical compound is critical. Preliminary data from related compounds indicate a favorable safety profile in normal cell lines such as WI-38, suggesting that structural modifications could lead to selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Question: What synthetic routes are recommended for synthesizing 2-(1-Amino-4,4-difluorocyclohexyl)acetic Acid Hydrochloride with high purity?
Methodological Answer:
A common approach involves functionalizing 4,4-difluorocyclohexylamine hydrochloride (CAS 675112-70-6) with acetic acid derivatives under controlled conditions. Key steps include:
- Aminoalkylation : Reacting 4,4-difluorocyclohexylamine with bromoacetic acid or its activated ester in a polar solvent (e.g., DMF) at 50–60°C for 12–24 hours .
- Purification : Post-reaction, the product is precipitated using cold ether and recrystallized from ethanol/water mixtures to achieve >95% purity. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹⁹F NMR spectroscopy .
Basic Question: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : Assign peaks using DMSO-d₆ or D₂O as solvents. For example, the ¹⁹F NMR spectrum shows a singlet at ~-100 ppm for the CF₂ group, while the cyclohexyl protons appear as multiplet signals between 1.5–2.5 ppm .
- X-ray Crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement). A related compound, 1-ammoniocyclohexaneacetic acid chloride monohydrate, was resolved via this method, highlighting chair conformations and hydrogen-bonding networks .
Advanced Question: How can researchers address discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
Contradictions often arise from:
- Polymorphism : Test crystallization conditions (e.g., solvent polarity, cooling rates) to isolate different polymorphs. For example, reports a dec. point of ~295°C, while similar hydrochlorides vary due to hydration states .
- Impurity Profiles : Use orthogonal techniques (e.g., LC-MS for trace impurities, TGA for thermal stability) to confirm purity. Cross-reference NMR shifts with computed spectra (DFT) to validate assignments .
Advanced Question: How does the 4,4-difluorocyclohexyl moiety influence conformational stability and intermolecular interactions?
Methodological Answer:
- Steric and Electronic Effects : The CF₂ group introduces rigidity to the cyclohexane ring, favoring chair conformations. This reduces rotational freedom, as shown in X-ray structures of related compounds .
- Hydrogen Bonding : The ammonium and carboxylate groups form robust hydrogen bonds with water or counterions, impacting solubility and crystal packing. MD simulations can model solvent interactions .
Advanced Question: What challenges arise when incorporating this compound into PROTACs for targeted protein degradation?
Methodological Answer:
- Linker Design : The acetic acid group serves as a semi-flexible linker, but rigidity from the difluorocyclohexyl group may limit ternary complex formation. Balance flexibility/rigidity using spacer units (e.g., PEG) .
- Solubility Optimization : Test solubility in PBS (pH 7.2) and DMSO (5 mg/mL, as per ). Use salt forms (e.g., TFA) or co-solvents (e.g., cyclodextrins) to enhance bioavailability .
Basic Question: What are the solubility and stability profiles of this compound under standard laboratory conditions?
Methodological Answer:
- Solubility : Soluble in PBS (5 mg/mL) and DMSO (5 mg/mL), but poorly in non-polar solvents. Pre-saturate buffers to avoid precipitation .
- Stability : Store at -20°C in airtight containers to prevent hydrolysis. Monitor degradation via ¹H NMR (e.g., loss of NH₃⁺ signals) over 6–12 months .
Advanced Question: How can researchers analyze stability under accelerated storage conditions (e.g., high humidity, elevated temperatures)?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS (e.g., formation of cyclohexene derivatives from dehydrohalogenation) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life. For example, a 10°C increase may double degradation rates, requiring adjusted storage protocols .
Advanced Question: What computational tools are recommended for predicting the compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
